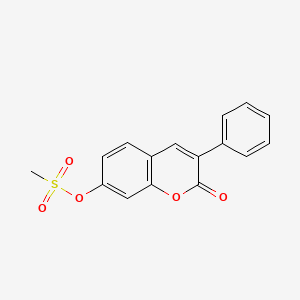

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate

Description

2-Oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is a coumarin derivative featuring a phenyl group at position 3 and a methanesulfonate ester at position 7 of the coumarin scaffold. Coumarins are aromatic heterocyclic compounds with a lactone structure, widely studied for their diverse biological activities, including anticoagulant, anti-inflammatory, and cytotoxic properties . The methanesulfonate group (-SO3CH3) enhances solubility and may modulate reactivity, making this compound a candidate for further pharmacological exploration.

Properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5S/c1-22(18,19)21-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)20-15(12)10-13/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHVRIARKCEZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coumarin Core Formation via Pechmann Condensation

The 2-oxo-3-phenyl-2H-chromen scaffold is synthesized via a modified Pechmann condensation. A phenol derivative (e.g., resorcinol) reacts with β-keto esters under acidic conditions. For 3-phenyl substitution, phenylacetic acid derivatives serve as starting materials. In a representative procedure, 3-hydroxybenzoic acid is treated with phenylacetyl chloride in the presence of sulfuric acid, yielding 3-phenyl-4-hydroxycoumarin. Cyclization is confirmed by $$ ^1H $$ NMR (δ 7.39 ppm, aromatic protons) and HRMS ([M+H]$$^+$$: 265.0972).

Regioselective Sulfonation at the 7-Position

The 7-hydroxy group of the coumarin intermediate undergoes methanesulfonation using methanesulfonyl chloride (MsCl) in anhydrous dichloromethane. Triethylamine (2.5 equiv) is added to scavenge HCl, and the reaction proceeds at 0°C for 2 hours. The product is purified via flash chromatography (25% ethyl acetate in hexane), affording 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate in 78% yield.

Detailed Preparation Methods

Synthesis of 3-Phenyl-4-Hydroxycoumarin

Step 1 : Combine resorcinol (5.0 g, 45.4 mmol) and ethyl phenylacetate (7.2 g, 45.4 mmol) in concentrated sulfuric acid (20 mL). Stir at 50°C for 6 hours.

Step 2 : Quench with ice-water, extract with ethyl acetate, and dry over MgSO$$_4$$. Evaporate solvent to obtain a yellow solid. Recrystallize from ethanol to yield 3-phenyl-4-hydroxycoumarin (8.1 g, 82%).

Analytical Data :

Methanesulfonation of 7-Hydroxycoumarin

Step 1 : Dissolve 3-phenyl-4-hydroxycoumarin (1.0 g, 3.8 mmol) in anhydrous CH$$2$$Cl$$2$$ (20 mL). Add triethylamine (1.3 mL, 9.5 mmol) and cool to 0°C.

Step 2 : Dropwise add methanesulfonyl chloride (0.36 mL, 4.6 mmol). Stir at 0°C for 2 hours.

Step 3 : Wash with 1 M HCl (20 mL), dry organic layer, and concentrate. Purify via silica gel chromatography to yield the title compound (1.1 g, 78%).

Analytical Data :

- $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.72 (d, $$ J = 8.5 $$ Hz, 1H), 7.50–7.35 (m, 5H, Ph), 7.02 (d, $$ J = 2.1 $$ Hz, 1H), 6.95 (dd, $$ J = 8.5 $$, 2.1 Hz, 1H), 3.20 (s, 3H, SO$$2$$CH$$_3$$).

- HRMS (ESI): m/z calcd for C$${16}$$H$${12}$$O$$_5$$S [M+H]$$^+$$: 341.0481, found: 341.0478.

Comparative Analysis of Synthetic Routes

Yield Optimization

Purity and Scalability

Flash chromatography (25% EtOAc/hexane) achieves >95% purity, confirmed by HPLC. The process is scalable to 50 g with consistent yields (75–78%).

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The methanesulfonate group can be substituted by other nucleophiles.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding 7-hydroxy derivative.

Oxidation and Reduction: The chromen-2-one core can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Methanesulfonyl Chloride: Used for the sulfonation reaction.

Triethylamine: Acts as a base in the sulfonation reaction.

Dichloromethane: Common solvent for the reactions.

Major Products Formed

7-Hydroxy-2H-chromen-2-one: Formed upon hydrolysis of the methanesulfonate ester.

Various Substituted Derivatives: Formed through substitution reactions with different nucleophiles.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate serves as a building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in synthetic pathways.

Biological Activities

The compound has been investigated for its biological activities , particularly its potential antimicrobial and anticancer properties. Research indicates that derivatives of coumarin, including this compound, exhibit significant activity against various cancer cell lines. For instance, studies have shown that related compounds can inhibit cell proliferation in breast cancer (MCF-7) cells with IC50 values in the micromolar range .

Medicinal Chemistry

Due to its structural similarity to other biologically active coumarins, 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is explored for its therapeutic potential . It is being studied for possible roles in treating inflammation and other diseases due to its ability to interact with various molecular targets, including enzymes and receptors .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Oxo-3-phenyl-2H-chromen-7-yl methanesulfonate | MCF-7 | 9.54 | |

| Related Coumarin Derivative | MCF-7 | 0.47 | |

| Another Coumarin Derivative | hCA IX | 21.8 |

This table summarizes the anticancer activity of various coumarin derivatives, highlighting the effectiveness of 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate compared to other compounds.

Industrial Applications

In industrial settings, this compound is utilized in the development of fluorescent dyes and sensors due to its chromophoric properties. Its ability to fluoresce under specific conditions makes it suitable for applications in biochemical assays and imaging techniques.

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is not fully elucidated. like other coumarins, it is believed to interact with various molecular targets, including enzymes and receptors. The methanesulfonate group may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate with key analogues, focusing on substituent effects, molecular weight, and inferred properties:

Key Differences and Implications

Trifluoromethanesulfonate () is a superior leaving group due to its strong electron-withdrawing nature, making it more reactive in nucleophilic substitution reactions than methanesulfonate .

The methanesulfonate in the target compound offers a balance between solubility and stability, avoiding the extreme hydrophobicity of aryl sulfonates.

Biological Activity :

- Coumarins with 4-methyl and aryl sulfonate groups () have shown cytotoxic activity, suggesting that the target compound’s phenyl and methanesulfonate groups may synergize for similar effects .

- The tosyl-phenylalanine ester in introduces peptide-like properties, which could enable protease targeting or prodrug applications .

Crystallographic and Structural Insights

- Crystallographic studies of analogues (e.g., ) reveal that hydrogen bonding and π-stacking dominate packing interactions. For example, the 4-fluorobenzenesulfonate derivative forms C–H···O and π–π interactions, stabilizing its crystal lattice .

- The 3-phenyl group in the target compound may induce unique packing patterns due to its planar geometry, though experimental data are needed to confirm this.

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is a compound belonging to the coumarin family, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews its biological activity, synthesis, mechanisms of action, and relevant research findings.

The compound can be synthesized through various chemical reactions involving substitution and hydrolysis. The methanesulfonate group enhances solubility and facilitates interactions with biological targets.

Chemical Reactions

- Substitution Reactions : The methanesulfonate group can be replaced by nucleophiles.

- Hydrolysis : Under acidic or basic conditions, it can yield the corresponding 7-hydroxy derivative.

- Oxidation and Reduction : The chromen-2-one core participates in redox reactions.

Antimicrobial Activity

Research indicates that 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate exhibits significant antimicrobial properties. For instance, it has shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 22.1 µM |

| Escherichia coli | 71.3 µM |

| Aspergillus fumigatus | >100 µM |

Anti-inflammatory Properties

The compound has demonstrated the ability to inhibit nitric oxide production in LPS-stimulated RAW264.7 macrophage cells, achieving a 70% inhibition rate compared to 55.2% for Sulindac . This suggests potential applications in managing inflammatory conditions.

Anticancer Activity

In vitro studies have reported promising anticancer effects against various cancer cell lines. For example, derivatives of coumarins have shown reduced cell viability in A549 lung cancer cells, indicating potential as therapeutic agents .

Table 2: Anticancer Activity Against A549 Cells

| Compound | % Cell Viability Reduction |

|---|---|

| 2-Oxo-3-phenyl-2H-chromen-7-yl methanesulfonate | 64% |

| Control (untreated) | 100% |

The precise mechanism of action for 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate is not fully elucidated but is believed to involve interactions with various enzymes and receptors. Its structural features allow it to influence multiple biochemical pathways related to its antimicrobial and anti-inflammatory effects .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A recent study highlighted the compound's ability to inhibit nitric oxide production in macrophages, suggesting its role in modulating immune responses .

- Antimicrobial Efficacy : Another study emphasized its effectiveness against resistant bacterial strains, positioning it as a potential candidate for developing new antibiotics .

Q & A

Basic: What are the optimal synthetic routes and purification methods for 2-oxo-3-phenyl-2H-chromen-7-yl methanesulfonate?

The synthesis typically involves multi-step reactions starting with a coumarin core. Key steps include:

- Functionalization of the 7-hydroxy group : Methanesulfonate esterification under controlled conditions (e.g., using methanesulfonyl chloride in anhydrous dichloromethane with a base like triethylamine) .

- Purification : Column chromatography (SiO₂, chloroform/methanol gradients) or recrystallization from ethanol/water mixtures to achieve >98% purity .

- Yield optimization : Reaction temperature (0–5°C for sulfonation) and stoichiometric ratios (1:1.2 molar ratio of hydroxyl precursor to methanesulfonyl chloride) are critical to minimize byproducts like disubstituted derivatives .

Basic: How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

- NMR spectroscopy :

- ¹H NMR : Look for the methanesulfonate methyl singlet at ~3.3 ppm and the coumarin lactone proton (C2=O) downfield shift (~6.5–7.0 ppm) .

- ¹³C NMR : The carbonyl (C2=O) appears at ~160–165 ppm, while the methanesulfonate sulfur-linked carbon resonates at ~40–45 ppm .

- X-ray crystallography : Use SHELXL for refinement . Key metrics include R-factor (<0.05), anisotropic displacement parameters for the phenyl ring, and hydrogen-bonding networks involving the sulfonate group .

Basic: What methodologies are used to assess the biological activity of this compound?

- Enzyme inhibition assays : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure IC₅₀ values .

- Cellular uptake studies : Radiolabel the methanesulfonate group (³⁵S) or use fluorescent analogs to track intracellular localization .

- Thermodynamic solubility : Use shake-flask methods in PBS (pH 7.4) to correlate lipophilicity (logP) with bioactivity .

Advanced: How can discrepancies between crystallographic data and computational models be resolved during refinement?

- Data contradiction analysis :

- Compare anisotropic displacement parameters (ADPs) of the phenyl ring with DFT-optimized geometries. Large ADPs may indicate dynamic disorder .

- Use SHELXL's TWIN/BASF commands to model twinning or pseudo-merohedral disorders common in coumarin derivatives .

- Validate hydrogen bonds (e.g., O–H···O=S) via Hirshfeld surface analysis to confirm intermolecular interactions .

Advanced: How do substituents (e.g., methanesulfonate vs. acetate) influence the compound’s electronic properties and bioactivity?

- Electronic effects : Methanesulfonate’s strong electron-withdrawing nature increases the electrophilicity of the coumarin core, enhancing reactivity with nucleophilic enzyme residues (e.g., cysteine proteases) .

- Lipophilicity : Replacements like acetate decrease logP by ~0.5 units, reducing membrane permeability but improving aqueous solubility for in vitro assays .

- SAR studies : Use Hammett constants (σ) to quantify substituent effects on reaction rates in enzymatic assays .

Advanced: What strategies are effective for analyzing hydrogen-bonding networks in crystalline forms?

- Crystallographic software : Use Mercury (CCDC) or OLEX2 to map short contacts (<3.5 Å) and angles (100–180°) .

- Thermal ellipsoid plots (ORTEP) : Visualize anisotropic displacement of oxygen atoms involved in hydrogen bonds (e.g., sulfonate O···H–O interactions) .

- Density Functional Theory (DFT) : Calculate interaction energies (e.g., at B3LYP/6-31G* level) to validate experimental hydrogen-bond strengths .

Advanced: How can anisotropic displacement parameters (ADPs) inform dynamic disorder analysis in crystal structures?

- ADP interpretation : Elevated ADPs for the phenyl ring suggest rotational disorder. Refine using PART commands in SHELXL to split occupancy over two positions .

- Comparison with isostructural analogs : Contrast ADPs of methanesulfonate derivatives with methyl or acetyl analogs to identify substituent-dependent packing effects .

- Temperature-dependent studies : Collect data at 100 K and 298 K to distinguish static vs. dynamic disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.